molecular formula C8H6ClF3N2 B8030063 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride

Cat. No.: B8030063
M. Wt: 222.59 g/mol
InChI Key: ZDDHNEQQYFOXJR-UHFFFAOYSA-N
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Description

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride typically involves the trifluoromethylation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton, which allows for the direct trifluoromethylation under mild conditions . Another approach involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide .

Industrial Production Methods

Industrial production methods for this compound often employ high-temperature vapor-phase chlorination/fluorination reactions with transition metal-based catalysts such as iron fluoride. This method is advantageous due to its efficiency and the high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. For instance, it has been shown to inhibit certain enzymes involved in the biosynthesis of bacterial cell walls, making it a potential antibacterial agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Trifluoromethyl-imidazo[1,2-a]pyridine hydrochloride is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2.ClH/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6;/h1-5H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDHNEQQYFOXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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